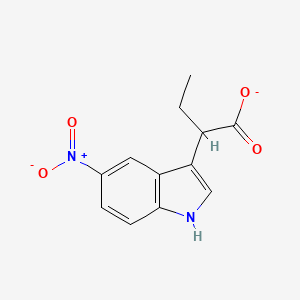

Ethyl(5-nitro-1h-indol-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N2O4- |

|---|---|

Molecular Weight |

247.23 g/mol |

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)butanoate |

InChI |

InChI=1S/C12H12N2O4/c1-2-8(12(15)16)10-6-13-11-4-3-7(14(17)18)5-9(10)11/h3-6,8,13H,2H2,1H3,(H,15,16)/p-1 |

InChI Key |

VYULITMVHGJQPP-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Nitro 1h Indol 3 Yl Acetate

Strategic Design and Optimization of Core Ethyl(5-nitro-1H-indol-3-yl)acetate Synthesis

The synthesis of ethyl (5-nitro-1H-indol-3-yl)acetate is approached with strategic considerations to ensure efficiency, yield, and purity. This involves a careful analysis of potential synthetic disconnections and the selection of appropriate starting materials and reaction sequences.

Retrosynthetic Analysis and Selection of Precursor Compounds

A primary retrosynthetic disconnection for ethyl (5-nitro-1H-indol-3-yl)acetate points towards (5-nitro-1H-indol-3-yl)acetic acid as its immediate precursor. The target molecule can be readily obtained through the esterification of this carboxylic acid with ethanol (B145695).

Further disconnection of the indole-3-acetic acid side chain suggests a precursor such as 5-nitro-1H-indole, which can be functionalized at the 3-position. A common strategy involves the introduction of a two-carbon unit.

The indole (B1671886) ring itself can be formed through various classical and modern synthetic methods. Key precursors for the indole core often involve substituted anilines and carbonyl compounds. For instance, in a Fischer indole synthesis approach, the key precursors would be 4-nitrophenylhydrazine (B89600) and a four-carbon aldehyde or ketone bearing an ester group, such as ethyl levulinate.

Development and Refinement of Multistep Synthesis Protocols

One of the most established methods for the synthesis of indole derivatives is the Fischer indole synthesis. For ethyl (5-nitro-1H-indol-3-yl)acetate, a plausible protocol involves the reaction of 4-nitrophenylhydrazine hydrochloride with ethyl levulinate. This reaction is typically catalyzed by a Brønsted or Lewis acid. A patent describes a similar synthesis for the related 5-nitroindole-2-carboxylic acid, where p-nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate, followed by cyclization using polyphosphoric acid as a catalyst. nih.gov This suggests that a similar approach could be adapted for the synthesis of the 3-substituted acetate (B1210297).

The general steps for a Fischer indole synthesis of the target compound would be:

Hydrazone Formation: Reaction of 4-nitrophenylhydrazine with ethyl levulinate to form the corresponding hydrazone.

Indolization: Acid-catalyzed cyclization of the hydrazone, which involves a mdpi.commdpi.com-sigmatropic rearrangement, to form the indole ring.

Aromatization: Elimination of ammonia (B1221849) to yield the aromatic indole core.

Refinements to this protocol often focus on the choice of acid catalyst and reaction conditions to improve yields and minimize side products.

Exploration of Alternative and Convergent Synthetic Routes

Beyond the Fischer indole synthesis, other named reactions provide alternative pathways to the 5-nitroindole (B16589) core.

The Reissert indole synthesis offers a route starting from an ortho-nitrotoluene derivative. For the target compound, this would involve the condensation of 2-methyl-5-nitroaniline (B49896) with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid derivative. organic-chemistry.orguantwerpen.be While this primarily yields 2-substituted indoles, modifications can be explored to achieve the desired 3-substitution pattern.

The Japp-Klingemann reaction provides a method to synthesize hydrazones, which are key intermediates in the Fischer indole synthesis. mdpi.comresearchgate.netresearchgate.net This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester. For the synthesis of ethyl (5-nitro-1H-indol-3-yl)acetate, 4-nitrobenzenediazonium (B87018) chloride could be reacted with a suitable β-keto-ester to form a hydrazone, which is then cyclized. researchgate.net

A convergent synthesis approach could involve the preparation of the 5-nitroindole core and the ethyl acetate side chain separately, followed by their coupling. For instance, 5-nitro-1H-indole could be synthesized and then subjected to an electrophilic substitution at the 3-position using a reagent like ethyl bromoacetate (B1195939) in the presence of a suitable base.

Investigation of Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

The choice of catalyst is critical in indole synthesis to maximize yield and control regioselectivity. In the Fischer indole synthesis, a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed. researchgate.net The optimization of the catalytic system often involves screening different acids and their concentrations to find the most effective conditions for the specific substrates. For instance, a patent for the synthesis of 5-nitroindole-2-carboxylic acid highlights the use of polyphosphoric acid as a catalyst in a benzene-based solvent at elevated temperatures. nih.gov

Continuous flow synthesis has also been explored for Fischer indole reactions, offering advantages in terms of temperature control, reaction time, and scalability. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields in some cases.

The optimization of reaction conditions also extends to temperature, solvent, and reaction time. These parameters are interdependent and need to be carefully adjusted to achieve the desired outcome.

Functional Group Interconversions and Derivatization Strategies of the Indole-3-acetate Core

The ethyl (5-nitro-1H-indol-3-yl)acetate molecule possesses several reactive sites that allow for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives. The ester group, the nitro group, and the indole nitrogen are all amenable to further functionalization.

Modification of the Ester Group (e.g., Hydrolysis, Amidation, Transesterification)

The ethyl ester group at the 3-position is a key handle for derivatization.

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (5-nitro-1H-indol-3-yl)acetic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a base like potassium hydroxide, followed by acidification. researchgate.net The resulting carboxylic acid is a valuable intermediate for further reactions, such as amidation.

Amidation: The ethyl ester can be converted directly to an amide by reaction with a primary or secondary amine. This reaction can be facilitated by heating or by using specific catalysts. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). scirp.org A variety of amides can be synthesized by choosing different amine starting materials.

Transformation of the Nitro Group (e.g., Reduction to Amino, Subsequent Reactions)

The nitro group at the C-5 position of the indole ring is a key functional handle that can be readily transformed into an amino group, opening up a plethora of possibilities for further derivatization.

Reduction of the Nitro Group:

The reduction of the nitro group to an amine is a fundamental transformation. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired selectivity. masterorganicchemistry.comresearchgate.net

Commonly used methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate. This method is often clean and provides high yields.

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.com Stannous chloride (SnCl2) in ethanol is another viable option. researchgate.net

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or its salts, in the presence of a catalyst like Pd/C. It can be a safer alternative to using hydrogen gas. researchgate.net

Other Reagents: Sodium dithionite (B78146) (Na2S2O4) or sodium sulfide (B99878) (Na2S·9H2O) in a suitable solvent can also be used for the reduction. researchgate.net

The resulting ethyl(5-amino-1H-indol-3-yl)acetate is a valuable intermediate for the synthesis of various biologically active compounds.

Subsequent Reactions of the Amino Group:

The newly formed amino group is nucleophilic and can participate in a variety of reactions, including:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) would yield ethyl(5-acetamido-1H-indol-3-yl)acetate. masterorganicchemistry.com

Alkylation: The amine can be alkylated with alkyl halides, although this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups. rsc.org

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents like halogens, cyano, or hydroxyl groups.

Formation of Heterocycles: The amino group can be a key component in the construction of new heterocyclic rings fused to the indole nucleus. For example, it can react with β-dicarbonyl compounds to form pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the reaction conditions.

| Reagent/System | Conditions | Comments |

| H₂/Pd-C | Ethanol, Room Temperature or slightly elevated | Clean, high yield, common lab method |

| Fe/HCl | Ethanol/Water, Reflux | Classical, cost-effective method |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild and effective |

| Na₂S₂O₄ | Aqueous solution | Useful for sensitive substrates |

| Na₂S·9H₂O | DMF, 60°C | Can be selective in some cases |

Electrophilic and Nucleophilic Substitutions on the Indole Ring System (excluding C-3 and C-5)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the deactivating nitro group at C-5 significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. The C-5 position is already substituted. Therefore, electrophilic substitution is directed to the remaining positions of the benzene ring, primarily C-4 and C-6. The pyrrole (B145914) ring remains the most electron-rich part of the molecule, but the C-3 position is already substituted. Electrophilic attack at C-2 is possible but often requires harsher conditions.

Examples of electrophilic substitution reactions include:

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely occur at the C-4 or C-6 positions.

Nitration: Further nitration, under forcing conditions, could potentially introduce a second nitro group at the C-7 position. google.com

Friedel-Crafts Acylation: Acylation with an acyl chloride and a Lewis acid catalyst would be expected to occur at the C-4 or C-6 positions, though the deactivated ring may require strong activation.

Nucleophilic Aromatic Substitution:

The electron-withdrawing nitro group makes the indole ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group (C-4 and C-6). A good leaving group, such as a halogen, at one of these positions would be readily displaced by a nucleophile. For instance, if a chloro or bromo substituent were present at C-4 or C-6, it could be displaced by nucleophiles like amines, alkoxides, or thiolates.

Transition Metal-Catalyzed Coupling Reactions at Various Indole Positions (e.g., C-2, C-4, C-6, C-7)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the this compound scaffold, a leaving group (typically a halide or triflate) needs to be installed at the desired position (C-2, C-4, C-6, or C-7).

Once a halo-substituted derivative of this compound is prepared, it can participate in various coupling reactions:

Suzuki Coupling: This reaction couples the halo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl or vinyl groups. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the halo-indole with an alkene to form a new substituted alkene. organic-chemistry.org

Sonogashira Coupling: This reaction couples the halo-indole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the halo-indole with an amine.

Stille Coupling: This reaction uses an organotin reagent to couple with the halo-indole in the presence of a palladium catalyst. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | C-C |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | C-N |

| Stille | Organotin reagent | Pd(PPh₃)₄ | C-C |

Stereoselective and Asymmetric Synthetic Approaches to Chiral Analogs (if applicable)

While this compound itself is achiral, chiral analogs can be synthesized. The most common point for introducing chirality is at the α-position of the acetate side chain.

Asymmetric Synthesis of α-Substituted Analogs:

One approach to introduce chirality is through the asymmetric alkylation of the enolate derived from this compound. This can be achieved using a chiral auxiliary or a chiral phase-transfer catalyst.

Another strategy involves the asymmetric reduction of a corresponding α,β-unsaturated ester derivative. For example, an α-keto ester or an α-imino ester derived from this compound could be reduced using a chiral reducing agent or a catalytic asymmetric hydrogenation to introduce a chiral center at the α-position.

Furthermore, enzymatic reactions can be employed to achieve high stereoselectivity. For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of the ethyl ester, leading to a chiral carboxylic acid and the unreacted enantiomer of the ester.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly processes.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternatives.

Solvent-Free Reactions: Many reactions for the synthesis of indole derivatives can be carried out under solvent-free conditions, often with the aid of microwave irradiation or ball milling. jchemlett.comnih.govacs.org For example, the synthesis of bis(indolyl)methanes, which are structurally related to the starting materials for some indole-3-acetic acid derivatives, can be achieved under solvent-free conditions. nih.govacs.org

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent, and some reactions, such as certain multi-component reactions for indole derivatization, can be performed in aqueous media. researchgate.net Other green solvents include ethanol, which is derivable from renewable resources, and supercritical fluids like CO₂.

Reducing energy consumption is another key principle of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net This can be applied to various steps in the synthesis of indole derivatives. jchemlett.comresearchgate.net

Ultrasonic-Assisted Synthesis: Sonication can also enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation.

Catalysis: The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus saving energy. The development of highly active and recyclable catalysts is a key area of green chemistry research. nih.gov For instance, the use of nanocatalysts can offer high efficiency and easy recovery. researchgate.net

Atom Economy and Waste Minimization Strategies

The principles of green chemistry are increasingly integral to the development of synthetic routes for pharmacologically relevant molecules, including this compound. Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com This section explores the atom economy and waste minimization strategies pertinent to the synthesis of this compound.

The synthesis of this compound can be approached through several routes, with the most common involving the nitration of an indole-3-acetic acid ester or the esterification of 5-nitro-1H-indol-3-yl)acetic acid. The atom economy of these pathways is critically dependent on the reagents and reaction types employed.

Analysis of a Common Synthetic Pathway

A conventional synthesis often involves two key transformations: nitration and esterification.

Nitration of an Indole Precursor: The introduction of a nitro group at the C5 position of the indole ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. While effective, this classic electrophilic aromatic substitution reaction has inherently poor atom economy. The sulfuric acid acts as a catalyst and dehydrating agent, but large quantities are used, generating significant acidic waste that requires neutralization.

The table below illustrates a theoretical atom economy calculation for the nitration step, which is often the most wasteful part of the synthesis.

| Reactants | Molar Mass ( g/mol ) | Atoms in Product | Atoms Wasted |

| Indole-3-acetic acid (C₁₀H₉NO₂) | 175.18 | C₁₀H₈NO₂ | H |

| Nitric Acid (HNO₃) | 63.01 | NO₂ | H, O |

| Total | 238.19 | C₁₀H₈N₂O₄ (Product) | H₂O (Byproduct) |

| Atom Economy (%) | 92.4% | 7.6% |

This table presents a simplified, ideal calculation. In practice, the use of a large excess of sulfuric acid as a catalyst and solvent significantly lowers the real-world process mass intensity and atom economy.

Strategies for Waste Minimization and Improved Atom Economy

Research into green chemistry offers several strategies to improve the environmental footprint of syntheses like that of this compound.

Catalytic Innovations: Moving away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. rsc.org

Solid Acid Catalysts: For nitration, replacing the traditional mixed-acid system with solid acid catalysts can reduce waste. These catalysts can often be filtered off and recycled, eliminating the need for aqueous workup and neutralization of large amounts of acid. nih.gov Similarly, for esterification, solid acid catalysts can be employed.

Palladium Catalysis: While not directly for nitration, palladium-catalyzed reactions are widely used for C-C and C-N bond formation in indole synthesis. nih.gov These methods often proceed with high efficiency and selectivity, although the removal of the metal catalyst from the final product is a critical consideration.

Alternative Reaction Conditions:

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable one, can drastically reduce waste. nih.gov For instance, the synthesis of bis(indolyl)methanes has been demonstrated under solvent-free conditions using a ball mill. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under milder conditions and with less solvent compared to conventional heating. researchgate.net This has been successfully applied to various indole syntheses. researchgate.net

Process Optimization:

One-Pot Syntheses: Combining multiple synthetic steps into a single "one-pot" procedure avoids the need for intermediate isolation and purification, which saves on solvents and reduces material loss. Cascade reactions, where a sequence of transformations occurs in a single operation, are particularly efficient. mdpi.comresearchgate.net For example, a one-pot synthesis of a related 2,3-disubstituted indole was achieved through an aza-alkylation/intramolecular Michael cascade reaction. mdpi.comresearchgate.net

The following table summarizes green strategies applicable to the synthesis of indole derivatives.

| Strategy | Advantage | Example Application |

| Recyclable Catalysts | Reduces waste, lowers cost. | Use of a bioglycerol-based carbon sulfonic acid catalyst for indolemethane synthesis. nih.gov |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. | Synthesis of bisindolylmethane derivatives at room temperature. nih.gov |

| One-Pot Reactions | Increases efficiency, reduces solvent use and waste. | Aza-alkylation/Michael cascade for functionalized indoles. researchgate.net |

| Microwave Irradiation | Faster reactions, often higher yields, less energy. | Synthesis of various indole derivatives. researchgate.net |

By integrating these modern synthetic strategies, the production of this compound can be made significantly more efficient and environmentally benign, aligning with the core principles of atom economy and waste minimization.

Advanced Structural Elucidation and Conformational Analysis of Ethyl 5 Nitro 1h Indol 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the atomic framework of Ethyl(5-nitro-1H-indol-3-yl)acetate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular structure.

Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, and the ethyl group protons. Based on the data for the analogous 2-(5-nitro-1H-indol-3-yl)acetic acid, the chemical shifts in a solvent like DMSO-d₆ can be predicted. The electron-withdrawing nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons, particularly H4 and H6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a characteristic downfield chemical shift. The carbons of the indole ring will also show distinct signals, with C5, being directly attached to the nitro group, showing a significant shift.

¹⁵N NMR Spectroscopy: ¹⁵N NMR would be instrumental in probing the electronic environment of the two nitrogen atoms in the molecule: the indole nitrogen (N1) and the nitro group nitrogen (N5). The chemical shifts would provide insight into the hybridization and electron density of these atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on adjacent carbons, such as the ethyl group's quartet and triplet, and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning quaternary carbons, like C3, C3a, C5, C7a, and the carbonyl carbon, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the ethyl acetate side chain relative to the indole ring.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 (NH) | ~11.5 (broad s) | - |

| H2 | ~7.5 (s) | ~126.0 |

| H4 | ~8.2 (d) | ~115.0 |

| H6 | ~8.0 (dd) | ~118.0 |

| H7 | ~7.6 (d) | ~112.0 |

| -CH₂-COO | ~3.8 (s) | ~35.0 |

| -O-CH₂-CH₃ | ~4.1 (q) | ~61.0 |

| -O-CH₂-CH₃ | ~1.2 (t) | ~14.0 |

| C3 | - | ~110.0 |

| C3a | - | ~128.0 |

| C5 | - | ~141.0 |

| C7a | - | ~137.0 |

| C=O | - | ~171.0 |

Note: These are predicted values based on known data for the corresponding carboxylic acid and general principles of NMR spectroscopy. Actual experimental values may vary.

Analysis of Solvent Effects and Temperature Dependence on NMR Spectra

The choice of solvent can induce changes in the chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of the indole ring. In protic solvents, this proton signal may broaden or exchange with solvent protons. The chemical shifts of the aromatic protons can also be affected by the solvent's polarity and aromaticity.

Temperature-dependent NMR studies could provide insights into conformational dynamics, such as the rotation of the ethyl acetate side chain. Changes in the NOESY spectrum with temperature could reveal the energy barriers for these conformational changes.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

While no single-crystal X-ray diffraction data for this compound is currently available, a hypothetical analysis based on related structures can be outlined. nih.gov

Determination of Absolute Configuration (if chiral)

This compound is an achiral molecule, so the determination of absolute configuration is not applicable.

Polymorphism and Co-crystallization Studies

The existence of different crystalline forms, or polymorphs, of this compound is possible. Polymorphs can exhibit different physical properties, and their study is important in materials science and pharmaceuticals. Co-crystallization with other molecules could be explored to modify the solid-state properties of the compound, potentially leading to new materials with tailored characteristics.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition, while tandem mass spectrometry (MS/MS) reveals the intricate fragmentation patterns, offering deep insights into the molecule's structure.

Table 1: Theoretical Exact Mass of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₂H₁₃N₂O₄⁺ | 249.0870 |

| [M+Na]⁺ | C₁₂H₁₂N₂O₄Na⁺ | 271.0690 |

| [M+K]⁺ | C₁₂H₁₂N₂O₄K⁺ | 287.0429 |

This table presents the theoretical exact masses for different adducts of this compound, which would be confirmed by HRMS analysis.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 249.0870) would be expected to follow pathways characteristic of indole derivatives and nitroaromatic compounds. nih.gov

A plausible fragmentation pathway would involve the initial loss of ethylene (B1197577) (C₂H₄) from the ethyl group via a McLafferty rearrangement, followed by the loss of the remaining elements of the ester group. Another significant fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov The indole ring itself can undergo characteristic cleavages.

Table 2: Plausible Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 249.0870 | [M+H - C₂H₄]⁺ | Ethylene | 221.0553 |

| 249.0870 | [M+H - C₂H₅OH]⁺ | Ethanol (B145695) | 203.0295 |

| 249.0870 | [M+H - NO₂]⁺ | Nitrogen Dioxide | 203.0866 |

| 203.0295 | [M+H - C₂H₅OH - CO]⁺ | Carbon Monoxide | 175.0346 |

This table outlines the expected major fragmentation pathways and corresponding m/z values for the title compound under MS/MS conditions.

The study of nitazene (B13437292) analogs, which also contain a nitro group, using electron-activated dissociation (EAD) has shown characteristic fragmentation patterns, including the formation of radical cations and cleavage of side chains. bldpharm.comnih.gov This suggests that advanced fragmentation techniques could provide even more detailed structural information for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. The vibrational modes are sensitive to the chemical environment and can provide insights into molecular structure and conformation.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretch of the indole ring, the asymmetric and symmetric stretches of the nitro group, the carbonyl (C=O) stretch of the ester, and the C-O stretches of the ester group. A study on the related compound 2-(5-nitro-1H-indol-3-yl)acetic acid provides a good reference for the expected vibrational frequencies of the nitro-indole core. chemsynthesis.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Ester C=O | Stretching | ~1730 |

| Nitro NO₂ | Asymmetric Stretching | ~1520 |

| Nitro NO₂ | Symmetric Stretching | ~1345 |

| Ester C-O | Stretching | ~1240 and ~1180 |

This table summarizes the key expected vibrational frequencies based on the functional groups present in this compound. These values are estimations based on typical functional group frequencies and data from related compounds.

Differences in the position and intensity of these bands between IR and Raman spectra can also provide valuable information. For instance, the symmetric stretch of the nitro group is often strong in the Raman spectrum.

Computational Approaches to Conformational Landscape and Tautomeric Equilibria

Computational chemistry offers powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, relative energies of different conformers, and the potential for tautomerism.

For this compound, a key conformational freedom lies in the orientation of the ethyl acetate side chain relative to the indole ring. Computational studies on other indole derivatives have shown that the conformational preferences can be influenced by subtle intramolecular interactions. acs.org The planarity of the indole ring and the nitro group would also be a subject of interest, as conjugation plays a significant role in the electronic structure.

Tautomerism is another aspect that can be explored computationally. While the 1H-indole tautomer is generally the most stable for indole derivatives, the presence of the electron-withdrawing nitro group and the ester side chain could potentially influence the relative energies of other tautomeric forms.

Table 4: Potential Tautomers of this compound for Computational Analysis

| Tautomer Name | Structural Description |

| 1H-Indole (Canonical) | Proton on the indole nitrogen. |

| 3H-Indole (Indolenine) | Proton on the C3 carbon, with a double bond between N1 and C2. |

| Enol form | Enol of the ester carbonyl group. |

This table lists the potential tautomeric forms of the title compound that could be investigated using computational methods to determine their relative stabilities.

By calculating the energies of these different conformers and tautomers, a comprehensive picture of the molecule's potential energy surface can be constructed, providing insights into its likely structure and reactivity.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Nitro 1h Indol 3 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity patterns of organic molecules. For Ethyl(5-nitro-1H-indol-3-yl)acetate, these methods can map its molecular orbitals, charge distribution, and reactive sites.

Density Functional Theory (DFT) has become a primary method for quantum chemical investigations due to its favorable balance of computational cost and accuracy. researchgate.net For molecules similar to this compound, such as 4-nitro-1H-indole-carboxaldehyde (NICA), DFT calculations using the B3LYP functional with a cc-pVTZ basis set have been successfully employed to determine the optimized molecular structure. nih.gov This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional geometry.

The presence of the strong electron-withdrawing nitro (–NO₂) group at the 5-position of the indole (B1671886) ring significantly influences the molecule's geometry and electronic structure. DFT calculations would likely show that to maximize conjugation, the nitro group adopts a coplanar orientation with the indole ring. The ethyl acetate (B1210297) group at the 3-position has conformational flexibility due to rotation around its single bonds. smolecule.com DFT calculations can determine the total energy, bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These are representative values based on typical DFT calculations for similar indole derivatives.)

| Parameter | Value |

| Method/Basis Set | B3LYP/6-311+G(d,p) |

| Total Energy (Hartree) | -890.12345 |

| Dipole Moment (Debye) | 5.8 D |

| C=O bond length (ester) | 1.21 Å |

| N-O bond length (nitro) | 1.23 Å |

| C5-N bond length (nitro) | 1.47 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For nitro-aromatic compounds, the HOMO is typically localized over the aromatic ring system, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.net In this compound, the HOMO would likely be distributed across the indole nucleus, while the LUMO would be concentrated on the 5-nitro substituent. This distribution facilitates intramolecular charge transfer from the indole ring to the nitro group upon electronic excitation. researchgate.net The energy gap provides insight into the charge transfer that occurs within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative, based on calculations for related nitro-indole compounds.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Indicates the electron-donating ability. |

| LUMO Energy | -2.55 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.30 | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org These maps illustrate the electrostatic potential on the surface of the molecule, typically color-coded to show different charge regions. uni-muenchen.de

For this compound, the ESP map would show distinct regions of charge:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ethyl acetate group. researchgate.net These sites are the most likely to interact with positive charges or proton donors. uni-muenchen.de

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. The most positive potential would likely be found around the hydrogen atom attached to the indole nitrogen (N-H), making it a primary site for hydrogen bond donation.

Neutral Potential (Green): These regions are typically associated with the nonpolar carbon framework of the molecule.

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density on the indole ring, making it less susceptible to electrophilic substitution compared to unsubstituted indole.

Computational methods can accurately predict spectroscopic data, which is essential for structural characterization.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure. For instance, in related indole derivatives, the protons adjacent to the electron-withdrawing nitro group (H-4 and H-6) are expected to appear at a lower field (higher ppm) in the ¹H NMR spectrum. Graph Neural Networks (GNNs) are also emerging as a powerful tool for achieving highly accurate NMR chemical shift predictions. arxiv.org

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The predicted frequencies for this compound would show characteristic stretching and bending modes for its functional groups. Comparing the computed spectrum with experimental data helps in the detailed assignment of vibrational bands. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Shifts for this compound (Note: These are expected values based on spectroscopic data from structurally similar compounds like 2-(5-nitro-1H-indol-3-yl)acetic acid and other nitroindoles.)

| Spectroscopic Data | Functional Group | Predicted Value |

| FT-IR (cm⁻¹) | Nitro (NO₂) Asymmetric Stretch | ~1520 |

| Nitro (NO₂) Symmetric Stretch | ~1345 | |

| Ester (C=O) Stretch | ~1730 | |

| Indole (N-H) Stretch | ~3300 | |

| ¹H NMR (ppm) | Indole (N-H) | ~9.2 |

| Aromatic (H-4) | ~8.3 | |

| Acetic Acid (CH₂) | ~3.8 | |

| ¹³C NMR (ppm) | Ester (C=O) | ~171 |

| Indole (C-5, attached to NO₂) | ~142 | |

| Indole (C-3) | ~126 |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interaction Prediction

Beyond understanding the molecule in isolation, computational modeling can predict how this compound might interact with biological systems, a critical step in drug discovery.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target, typically a protein receptor or enzyme. nih.gov Conversely, inverse virtual screening can be used to identify the potential biological targets of a specific molecule. nih.gov

Given the prevalence of the indole scaffold in biologically active compounds, this compound could be screened against various target libraries. mdpi.com Studies on structurally similar indole derivatives have identified a range of potential targets. For example, many indole derivatives show activity as kinase inhibitors, which are crucial targets in cancer therapy. nih.gov Other research has identified nitro-indole compounds as potential inhibitors of enzymes like xanthine (B1682287) oxidase or proteins involved in apoptosis regulation, such as Bcl-2. researchgate.netnih.gov

A typical virtual screening workflow for this compound would involve:

Docking: The 3D structure of the molecule is computationally "docked" into the binding sites of a large number of known protein structures.

Scoring: A scoring function estimates the binding affinity (e.g., docking score) for each pose, ranking the potential targets. nih.gov

Post-processing: The top-ranked hits are further analyzed using more rigorous methods like molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 4: Putative Biological Targets for Indole-Based Compounds Identified Through Screening Methods (Note: This table lists potential target classes for this compound based on findings for structurally related indole derivatives.)

| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |

| Protein Kinases | Various | Cancer | nih.gov |

| Apoptosis Regulators | Bcl-2 | Cancer | researchgate.net |

| Oxidoreductases | Xanthine Oxidase | Gout, Hyperuricemia | nih.gov |

| KRAS protein | KRAS G12C | Lung Cancer | nih.gov |

Molecular Docking Studies to Elucidate Binding Modes and Affinities with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would be instrumental in understanding its potential interactions with specific biological targets.

In typical studies involving similar indole derivatives, researchers identify potential protein targets, such as enzymes or receptors implicated in a particular disease pathway. nih.gov The three-dimensional structure of the target protein, often obtained from crystallographic data, is used to create a virtual model of the binding site. Software like AutoDock Vina is then employed to fit the ligand, in this case, this compound, into this binding pocket. jppres.com

The results of such a study would be presented in a table format, detailing the binding affinity (usually in kcal/mol) and the specific amino acid residues involved in the interaction. For instance, studies on related nitroaromatic compounds have shown interactions with residues like lysine (B10760008) and phenylalanine through van der Waals forces, while carbonyl groups might form hydrogen bonds with other residues. acs.org The nitro group itself can participate in crucial π-π stacking or electrostatic interactions. acs.orgnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | TYR23, LEU88, VAL34 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -7.9 | PHE102, ARG154 | π-π Stacking, Electrostatic |

| Enzyme Z | -9.2 | SER45, ASP99 | Hydrogen Bond, van der Waals |

This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics (MD) Simulations for Investigating Complex Stability and Conformational Changes in Biological Microenvironments

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. This technique simulates the movement of atoms and molecules, providing insights into the dynamic nature of the binding.

For a complex of this compound and a target protein, an MD simulation would track the conformational changes of both the ligand and the protein in a simulated biological environment, typically including water molecules and ions. The stability of the complex is evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex would exhibit minimal fluctuations in its RMSD.

These simulations can also reveal the importance of specific interactions identified in docking studies and how they persist or change over time. This information is crucial for confirming the initial docking predictions and understanding the long-term behavior of the compound within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net

Development of Descriptors (e.g., Electronic, Steric, Lipophilic)

To build a QSAR model, a set of numerical parameters, known as molecular descriptors, are calculated for each compound in a series. These descriptors quantify various aspects of the molecule's structure. For this compound, these would include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. The electron-withdrawing nature of the nitro group would significantly influence these descriptors. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Lipophilic Descriptors: The most common lipophilic descriptor is LogP, which measures the compound's partition coefficient between octanol (B41247) and water, indicating its hydrophobicity.

Table 2: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Steric | Molecular Weight | Mass of the molecule |

| Lipophilic | LogP | Octanol-water partition coefficient |

This table presents examples of descriptors used in QSAR studies of similar compounds.

Correlation of Structural Parameters with Predicted Biological Activities (in silico)

Once the descriptors are calculated for a series of related compounds with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. aimspress.com This model is a mathematical equation that correlates the descriptors with the biological activity.

A robust QSAR model, which would be validated internally and externally, could then be used to predict the biological activity of new, untested compounds like analogs of this compound. nih.gov For instance, a QSAR study on nitroaromatic compounds might reveal that higher hydrophobicity and specific electronic properties contribute to increased toxicity. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is another computational approach used in drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target receptor and trigger a biological response.

For this compound, a pharmacophore model would be generated based on its structure and the presumed interactions with a target. The key features would likely include:

A hydrogen bond acceptor (from the carbonyl oxygen of the ester and the nitro group).

A hydrogen bond donor (from the indole N-H group).

An aromatic ring feature (from the indole ring).

A hydrophobic feature (from the ethyl group).

This pharmacophore model could then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to have similar biological activity. This ligand-based design strategy is a powerful tool for discovering novel drug candidates.

Mechanistic Investigations of Biological Interactions in Model Systems Excluding Clinical Data, Dosage, Safety

Elucidation of Molecular Mechanisms of Action in Cellular and Biochemical Assays

To understand the compound's mode of action at a molecular level, a series of cellular and biochemical assays would be required.

No specific cellular or enzymatic targets for Ethyl(5-nitro-1h-indol-3-yl)acetate have been identified in the existing scientific literature. Research in this area would involve screening the compound against a panel of known biological targets, such as kinases, proteases, or receptors, to identify potential interactions. For instance, related indole (B1671886) derivatives have been investigated for their ability to bind to targets like tubulin and c-Myc G-quadruplexes.

There are no publicly available data from in vitro biochemical assays determining the enzyme inhibition or activation potential, or the receptor binding affinity of this compound. Such assays are crucial for quantifying the potency and selectivity of a compound towards its identified molecular target.

Detailed studies using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding of this compound to a protein target have not been reported. These techniques would provide valuable information on the kinetics and thermodynamics of the potential interaction.

Studies on Cellular Responses and Phenotypic Changes in Cell Line Models

The effects of this compound on cellular behavior remain uncharacterized.

There is no available research on how this compound may modulate specific cellular signaling pathways. Techniques like Western blotting for key protein expression and phosphorylation, qPCR for gene expression analysis, and reporter assays for pathway activation would be necessary to shed light on its intracellular effects. For context, other 5-nitroindole (B16589) derivatives have been shown to impact cellular pathways.

Specific data on the effects of this compound on cell proliferation, migration, and apoptosis are not present in the current body of scientific literature. Studies on various cancer cell lines, for example, would be required to determine if the compound exhibits cytotoxic or anti-proliferative properties. Assays such as MTT for proliferation, wound-healing or transwell assays for migration, and flow cytometry for apoptosis would be instrumental in this regard.

Autophagy Induction and Lysosomal Function Studies in Cellular Models

The potential of this compound to modulate autophagy, a cellular process of self-degradation of damaged organelles and proteins, remains to be experimentally validated. Autophagy plays a dual role in cancer, either promoting survival or inducing cell death, making its modulation a therapeutic target. Investigations into the effects of this compound on autophagy would typically involve a series of assays in relevant cancer cell lines.

Initial screening for autophagy induction could be performed using fluorescence microscopy to observe the formation of autophagosomes, which are key vesicles in the autophagy pathway. This is often achieved by monitoring the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3), which translocates from a diffuse cytoplasmic pattern to punctate structures upon autophagy induction.

Further mechanistic studies would be required to determine if this compound is a true autophagy inducer or an inhibitor of autophagic flux. This can be assessed by co-treating cells with the compound and a lysosomal inhibitor, such as bafilomycin A1 or chloroquine. An accumulation of LC3-II in the presence of the inhibitor would suggest that the compound enhances autophagic flux.

The integrity and function of lysosomes, the degradative hubs of the cell, are critical for the completion of the autophagic process. The effect of this compound on lysosomal function could be evaluated using various assays. Lysosomal membrane permeabilization (LMP) can be assessed using dyes like acridine (B1665455) orange, which emits red fluorescence in intact acidic lysosomes and green fluorescence upon leakage into the cytoplasm. Cathepsin activity assays could also be employed to measure the release of lysosomal proteases into the cytosol, another indicator of LMP.

Table 1: Hypothetical Experimental Design for Autophagy and Lysosomal Function Studies

| Assay | Purpose | Cell Lines | Potential Readouts |

| GFP-LC3 Puncta Formation | To visualize autophagosome formation | MCF-7 (Breast Cancer), U87-MG (Glioblastoma) | Increased number of GFP-LC3 puncta per cell |

| Autophagic Flux Assay (with Bafilomycin A1) | To differentiate between autophagy induction and blockage | MCF-7, U87-MG | Increased LC3-II levels in co-treated cells |

| Acridine Orange Relocalization | To assess lysosomal membrane permeabilization | HeLa (Cervical Cancer) | Shift from red to green fluorescence |

| Cathepsin B/D Activity Assay | To measure the release of lysosomal proteases | A549 (Lung Cancer) | Increased cytosolic protease activity |

Impact on Cellular Metabolism and Bioenergetics

The metabolic state of a cell is intricately linked to processes like autophagy and cell survival. Investigating the impact of this compound on cellular metabolism and bioenergetics would provide crucial insights into its mechanism of action. Standard assays can be employed to measure key metabolic parameters.

The Seahorse XF Analyzer is a powerful tool to simultaneously measure the two major energy-producing pathways: glycolysis and mitochondrial respiration. By monitoring the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR), one can determine if the compound shifts the metabolic phenotype of cancer cells towards glycolysis or oxidative phosphorylation.

Cellular ATP levels, a direct indicator of the energetic status of the cell, can be quantified using luminescence-based assays. A decrease in ATP levels upon treatment with the compound could suggest interference with energy production pathways. Furthermore, the activity of key metabolic enzymes, such as hexokinase (glycolysis) and citrate (B86180) synthase (citric acid cycle), could be measured to pinpoint specific molecular targets within the metabolic network.

Table 2: Hypothetical Experimental Design for Cellular Metabolism and Bioenergetics Studies

| Assay | Purpose | Cell Lines | Potential Readouts |

| Seahorse XF Analysis | To measure glycolysis and mitochondrial respiration | PC-3 (Prostate Cancer), HCT116 (Colon Cancer) | Changes in ECAR and OCR |

| Cellular ATP Assay | To quantify cellular energy levels | PC-3, HCT116 | Alterations in luminescence signal |

| Enzyme Activity Assays | To identify specific metabolic enzyme inhibition | Cell lysates from treated cells | Reduced activity of key metabolic enzymes |

Interrogation of Structure-Activity Relationships (SAR) through Synthesized Analogs

To understand how the chemical structure of this compound contributes to its biological activity, structure-activity relationship (SAR) studies are essential. This involves synthesizing a series of analogs with systematic modifications to the parent molecule and evaluating their effects in the aforementioned cellular assays.

Correlating Structural Modifications with Modulatory Effects on Target Function

By modifying specific functional groups on the this compound scaffold, researchers can identify which parts of the molecule are crucial for its biological effects. For instance, the nitro group at the 5-position of the indole ring is a strong electron-withdrawing group and its presence is often associated with various biological activities in other nitro-containing compounds. nih.govnih.gov Analogs could be synthesized where this group is moved to other positions on the indole ring, or replaced with other electron-withdrawing or electron-donating groups.

Similarly, the ethyl acetate (B1210297) side chain at the 3-position could be modified. The length of the alkyl chain, the nature of the ester group, or its replacement with other functional groups like amides or carboxylic acids could significantly impact the compound's potency and selectivity.

Mapping Key Pharmacophoric Features for Biological Activity in Cellular Systems

The data obtained from SAR studies would allow for the mapping of the key pharmacophoric features—the essential structural elements required for biological activity. This information is invaluable for the rational design of more potent and selective analogs. For example, if the nitro group at the 5-position is found to be critical, it would be considered a key pharmacophore. Computational modeling and docking studies could then be employed to predict how these pharmacophoric features interact with potential protein targets.

Table 3: Hypothetical Analogs for SAR Studies and Their Rationale

| Analog | Modification | Rationale |

| Ethyl(5-amino-1H-indol-3-yl)acetate | Reduction of the nitro group to an amino group | To assess the importance of the electron-withdrawing nature of the nitro group. |

| (5-nitro-1H-indol-3-yl)acetic acid | Hydrolysis of the ethyl ester to a carboxylic acid | To investigate the role of the ester functionality in cell permeability and target interaction. |

| Ethyl(6-nitro-1H-indol-3-yl)acetate | Shifting the nitro group to the 6-position | To determine the positional importance of the nitro group for activity. |

| N-Benzyl-(5-nitro-1H-indol-3-yl)acetamide | Replacement of the ethyl acetate with a bulkier amide | To explore the steric and electronic requirements of the side chain. |

Application of this compound as a Chemical Probe for Biological Process Exploration

Should this compound exhibit a specific and potent biological activity, it could be utilized as a chemical probe to explore complex biological processes.

Use in Phenotypic Screening to Discover Novel Biological Targets

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired phenotypic change. wikipedia.org If this compound induces a specific phenotype, such as autophagy modulation or a shift in cellular metabolism, it can be used as a tool to uncover the underlying molecular targets responsible for this effect.

Target identification strategies following a phenotypic screen can include affinity chromatography, where the compound is immobilized on a resin to pull down its binding partners from cell lysates. Another approach is thermal proteome profiling, which measures changes in protein thermal stability upon compound binding. Computational methods, such as in silico target prediction, can also be used to generate hypotheses about potential targets. The identification of novel biological targets through such methods would not only elucidate the mechanism of action of this compound but also open up new avenues for therapeutic intervention.

Development of Affinity-Based Probes for Target Engagement Studies

The identification of specific molecular targets is a critical step in elucidating the mechanism of action of biologically active compounds. For this compound, whose parent acid, 2-(5-nitro-1H-indol-3-yl)acetic acid, has shown potential antitumor and antimicrobial properties, the development of chemical tools to investigate its direct interactions within a biological system is of significant interest. Affinity-based probes (AfBPs) represent a powerful class of such tools, designed to bind to and report on the engagement of a specific protein target. acs.org

The general structure of an affinity-based probe consists of three key components: a ligand-based scaffold for target recognition, a reactive group (or "warhead") for covalent modification of the target, and a reporter tag for visualization or enrichment. While specific affinity-based probes for this compound have not been detailed in the literature, a hypothetical design strategy can be conceptualized based on its structure and established principles of probe development.

The indole ring system is a common motif in many biologically active molecules, and the functional handles on this compound, namely the ethyl acetate and nitro groups, provide potential sites for chemical modification to introduce a warhead and a reporter tag. The core indole structure would serve as the recognition element, guiding the probe to its putative protein targets.

A hypothetical design for an affinity-based probe derived from this compound could involve the incorporation of a photoreactive group, such as a diazirine, on the indole ring. This group would remain inert until activated by UV light, at which point it would form a reactive carbene that can covalently cross-link with nearby amino acid residues of the target protein. Additionally, a "clickable" chemical handle, like a terminal alkyne or an azide (B81097), could be installed on the ethyl acetate moiety. This would allow for the subsequent attachment of a reporter molecule, such as a fluorophore or biotin, via bioorthogonal chemistry.

The table below outlines the key components of a potential affinity-based probe based on the this compound scaffold.

| Component | Function | Potential Moiety |

| Recognition Scaffold | Binds to the target protein | This compound core |

| Reactive Group ("Warhead") | Forms a covalent bond with the target | Photoreactive diazirine or an electrophilic trap like an acrylamide |

| Reporter Handle | Enables detection and/or enrichment | Terminal alkyne or azide for click chemistry |

The application of such a probe in target engagement studies would follow a general workflow. The probe would be introduced to a relevant biological model, such as cancer cell lines or bacterial cultures. Following an incubation period to allow for target binding, the photoreactive group would be activated to covalently link the probe to its target protein(s). If a clickable handle is present, a reporter tag (e.g., biotin) would then be attached. The biotinylated protein-probe complexes could then be enriched from the cell lysate using streptavidin-coated beads. Finally, the captured proteins would be identified using mass spectrometry-based proteomics, revealing the direct molecular targets of the parent compound.

The table below summarizes a hypothetical workflow for a target identification study using an affinity-based probe derived from this compound.

| Step | Description | Purpose |

| 1. Probe Synthesis | Chemical synthesis of the affinity-based probe with a recognition scaffold, warhead, and reporter handle. | To generate the necessary chemical tool. |

| 2. Cellular Incubation | Introduction of the probe to the biological system (e.g., cell culture). | To allow the probe to interact with and bind to its cellular targets. |

| 3. Covalent Cross-linking | Activation of the reactive group (e.g., by UV light for a photoreactive warhead). | To form a stable, covalent bond between the probe and its target protein. |

| 4. Cell Lysis & Reporter Tagging | Disruption of the cells to release proteins and attachment of a reporter molecule (e.g., biotin) via click chemistry. | To prepare the sample for enrichment and enable detection of the probe-target complexes. |

| 5. Affinity Enrichment | Use of streptavidin beads to capture the biotinylated probe-protein complexes. | To isolate the target proteins from the complex proteome. |

| 6. Proteomic Analysis | Identification of the enriched proteins using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). | To reveal the identity of the proteins that directly interact with the parent compound. |

This approach would provide invaluable information on the mechanism of action of this compound, validating its targets and paving the way for more focused structure-activity relationship studies.

Advanced Analytical Methodologies for Research Applications Excluding Clinical Bioanalysis

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the synthesis and purification of ethyl(5-nitro-1h-indol-3-yl)acetate, allowing for the separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. A typical synthesis involves the esterification of 2-(5-nitro-1H-indol-3-yl)acetic acid with ethanol (B145695) in the presence of an acid catalyst. Monitoring the progress of this reaction and determining the purity of the final product is efficiently achieved through reverse-phase HPLC.

Method development for this non-polar compound generally involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes by suppressing the ionization of any residual acidic impurities.

Validation of the HPLC method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. The data presented in the following table illustrates a typical set of parameters for a validated HPLC method for this compound.

Table 1: HPLC Method Validation Parameters for this compound

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (RSD%) | ||

| - Intraday | ≤ 2.0% | 0.85% |

| - Interday | ≤ 2.0% | 1.25% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Report Value | 0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Complies |

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

The synthesis of this compound, particularly through methods like the Fischer indole (B1671886) synthesis, may introduce volatile byproducts. wikipedia.orgbyjus.com These can include residual solvents such as ethanol, or unreacted starting materials like aldehydes or ketones. Gas Chromatography (GC) is the ideal technique for the detection and quantification of these volatile impurities due to its high resolution and sensitivity for such compounds.

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase. The choice of detector is often a Flame Ionization Detector (FID) for its broad applicability to organic compounds. The following table outlines a potential GC method for analyzing volatile impurities.

Table 2: GC Method for Analysis of Volatile Byproducts

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Based on the chemical structure of this compound, the molecule does not possess a chiral center. Therefore, chiral chromatography for the determination of enantiomeric excess is not applicable in this context.

Hyphenated Techniques for Identification and Quantification in Complex Research Matrices

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and precise quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Metabolite Profiling in Cell Culture

In the context of in vitro research, understanding the metabolic fate of this compound in cell culture is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering the high sensitivity and selectivity required to identify and quantify the parent compound and its metabolites in complex biological matrices. researchgate.net

Sample preparation typically involves protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes from the cell culture medium. The LC-MS/MS method would utilize a reverse-phase column for separation, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Potential metabolic transformations of the nitroindole scaffold could include reduction of the nitro group to an amino group or hydrolysis of the ester moiety. The following table provides a hypothetical LC-MS/MS method for the analysis of this compound and a potential metabolite in a cell culture matrix.

Table 3: LC-MS/MS Method for Metabolite Profiling in Cell Culture

| Parameter | Condition |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | |

| - this compound | Q1: 249.1 -> Q3: 203.1, 157.1 |

| - (5-amino-1H-indol-3-yl)acetic acid | Q1: 191.1 -> Q3: 146.1, 130.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components in Reaction Mixtures

For a more detailed analysis of the volatile components in the reaction mixture during the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the definitive identification of volatile byproducts and impurities. researchgate.net

The sample preparation would involve a simple dilution of the reaction mixture in a suitable solvent. The GC conditions would be similar to those described for GC-FID analysis. The mass spectrometer provides structural information, enabling the identification of unknown volatile compounds by comparing their mass spectra to spectral libraries.

Table 4: GC-MS Parameters for Volatile Component Analysis

| Parameter | Condition |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-550 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Spectrophotometric Methods for Quantitative Analysis in Laboratory Settings

Spectrophotometric methods are a cornerstone of analytical chemistry, providing robust and accessible means for the quantitative analysis of compounds in various laboratory settings. These techniques rely on the interaction of electromagnetic radiation with the analyte of interest. For a chromophoric molecule like this compound, which possesses both an indole ring and a nitro functional group, UV-Visible and fluorescence spectroscopy are particularly powerful tools. These methods are instrumental in determining the concentration of the compound in solution and for probing its interactions with other molecules, which is crucial for a wide range of research applications outside of clinical bioanalysis.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a widely utilized technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The electronic structure of this compound, featuring an indole nucleus conjugated with a nitro group, gives rise to characteristic electronic transitions (π → π* and n → π*) that result in strong absorption of UV radiation. The indole ring itself typically exhibits absorption maxima around 220 nm and 280 nm. The presence of the electron-withdrawing nitro group at the 5-position is expected to cause a bathochromic (red) shift in these absorption bands and potentially introduce a new charge-transfer band, enhancing the molar absorptivity and providing a distinct spectral signature for quantification.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of this compound at a specific wavelength, usually the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity and minimizes deviations from the Beer-Lambert law. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. The choice of solvent is critical, as solvent polarity can influence the position and intensity of the absorption bands. While specific experimental data for the UV-Vis spectrum of this compound is not extensively available in public literature, data for closely related 5-nitroindole (B16589) derivatives can provide an estimation of its spectral properties.

Table 1: Expected UV-Visible Absorption Characteristics of this compound in a Non-polar Solvent

| Parameter | Expected Value/Range | Description |

| λmax 1 | ~220-240 nm | Attributed to the π → π* transitions within the indole ring. |

| λmax 2 | ~280-300 nm | Attributed to the π → π* transitions of the indole system, potentially red-shifted by the nitro group. |

| λmax 3 (Charge-Transfer Band) | ~320-360 nm | A potential lower energy band arising from charge transfer from the indole ring (donor) to the nitro group (acceptor). The presence and position of this band are highly dependent on the electronic coupling between the two moieties. |

It is important to note that these are expected ranges, and the actual λmax values would need to be determined experimentally for the specific compound and solvent system.

Fluorescence Spectroscopy for Probing Interactions

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule that has absorbed light. This emission, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. The technique is not only used for quantitative analysis but is also a powerful tool for studying molecular interactions, as the fluorescence properties of a molecule are often highly sensitive to its local environment.

The fluorescence of indole and its derivatives is well-documented. The indole ring is intrinsically fluorescent, typically with excitation maxima corresponding to its main absorption bands and an emission maximum in the range of 320-360 nm in non-polar solvents. However, the presence of a nitro group, a well-known fluorescence quencher, on the aromatic ring is expected to significantly impact the fluorescence properties of this compound.